molecular formula C21H22N2O3S2 B2635621 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919843-38-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2635621
CAS RN: 919843-38-2
M. Wt: 414.54
InChI Key: LLCPDLOZLOYQTK-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide have been synthesized and evaluated for various biological activities. For instance, the synthesis of thiazole and thiazoline derivatives has been explored for their anti-inflammatory properties. These compounds have shown activity across a concentration range, highlighting the potential for developing nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole scaffolds (Lynch et al., 2006). Furthermore, thiazole derivatives have been synthesized and assessed for their antimicrobial activity, with modifications to the phenyl ring influencing the activity spectrum against various bacterial and fungal species (Chawla, 2016). These studies underline the chemical versatility of thiazole-containing compounds and their potential as therapeutic agents.

Anticancer Properties

The design and synthesis of benzamide derivatives featuring thiazole and oxadiazole moieties have led to compounds with significant anticancer activities. One study reported moderate to excellent anticancer activity of such derivatives against breast, lung, colon, and ovarian cancer cell lines, surpassing the efficacy of the reference drug etoposide in some cases (Ravinaik et al., 2021). These findings demonstrate the potential of thiazole-based benzamides in oncology, offering a foundation for further drug development.

Supramolecular Chemistry and Material Science

N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, contributing to the field of supramolecular chemistry and materials science. The introduction of methyl functionality and the study of non-covalent interactions have facilitated the development of supramolecular gelators with applications in drug delivery and materials engineering (Yadav & Ballabh, 2020). These compounds exemplify the application of thiazole benzamides beyond pharmacology, extending into the design of novel materials with specialized functions.

Chemical Biology and Immunology

In chemical biology, the modulation of immune responses through small molecule adjuvants represents a novel application area. Compounds structurally related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide have been identified as potential adjuvants that can enhance protective immune responses, indicating their utility in vaccine development (Saito et al., 2022). These findings underscore the importance of thiazole-containing compounds in modulating biological pathways and improving immunological outcomes.

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)18-7-5-6-17(11-18)20(24)23-21-22-19(12-27-21)16-9-8-14(3)15(4)10-16/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCPDLOZLOYQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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